4-Quinolinecarboxamide, N-((S)-cyclopropylphenylmethyl)-3-((methyl(methylsulfonyl)amino)methyl)-2-phenyl-
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Overview
Description
GSK256471 is a potent and selective NK(3) antagonist. GSK256471 demonstrated high affinity for recombinant human (pK(i) value 8.9) and native guinea pig (pK(i) value 8.4) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK256471 diminished the neurokinin B-induced E(max) response, indicative of non-surmountable antagonist pharmacology (pA(2)=9.2). GSK256471 may be promising drug candidate in the treatment of schizophrenia.
Scientific Research Applications
Radioligand Development for PET Imaging
4-Quinolinecarboxamide derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging. Specifically, derivatives like N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide have shown potential in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with PET. This application is significant in neurological research and diagnosis (Matarrese et al., 2001).
Analgesic and Anti-inflammatory Properties
Certain derivatives of 4-Quinolinecarboxamide, like N-Hydroxymethyl derivatives, have demonstrated notable analgesic and anti-inflammatory properties. These findings are pertinent to the development of new pharmaceuticals for pain and inflammation management (Mishra et al., 1988).
Synthesis of Chiral Linear Carboxamides
Research has been conducted on synthesizing chiral linear carboxamide derivatives with an incorporated peptide linkage using quinoline compounds. This work contributes to the broader field of medicinal chemistry and drug design, especially in the development of chiral drugs (Khalifa et al., 2014).
Development of Antagonists for Receptors
4-Quinolinecarboxamide derivatives have been synthesized and characterized as antagonists at glycine-site NMDA and AMPA receptors. This research has implications in the treatment of neurological disorders and the development of neuroprotective drugs (Hays et al., 1993).
Crystal Structure Analysis for Immunomodulators
The crystal structure and conformation analysis of 4-Quinolinecarboxamide derivatives like Linomide have been undertaken. Linomide is known as an immunomodulator, and understanding its structure is crucial for establishing structure-function relationships, which is essential in drug development (Dasari & Srikrishnan, 2002).
Cytotoxic Activity in Antitumor Applications
Carboxamide derivatives of quinoline have shown potent cytotoxic activities in various cancer cell lines. This line of research is crucial for developing new chemotherapeutic agents (Deady et al., 2003).
Antiviral Agents
Quinolinecarboxamide compounds have been identified as potential agents for the treatment of viral infections, such as herpes virus infections. This application is vital for antiviral drug development (Habernickel, 2002).
properties
CAS RN |
1133706-08-7 |
---|---|
Molecular Formula |
C29H29N3O3S |
Molecular Weight |
499.629 |
IUPAC Name |
N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1 |
InChI Key |
YTXUTYGRBYCUIL-HHHXNRCGSA-N |
SMILES |
O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK256471; GSK-256471; GSK 256471. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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